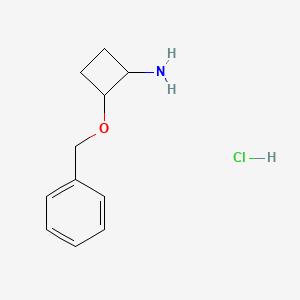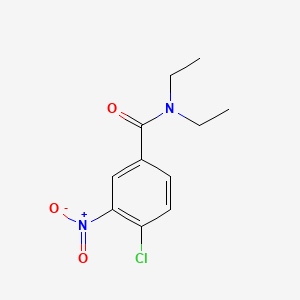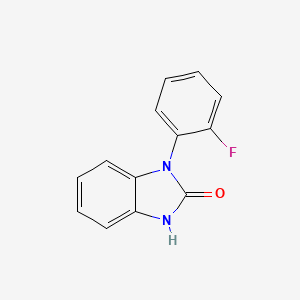
1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one is a chemical compound that belongs to the benzodiazepine family. It is commonly referred to as F-Phenibut, and it has been the subject of scientific research due to its potential therapeutic properties. This compound is a derivative of the neurotransmitter GABA (gamma-aminobutyric acid) and has been shown to have anxiolytic, nootropic, and sedative effects.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
1-(2-Fluorophenyl)-2,3-dihydro-1H-1,3-benzodiazol-2-one and its derivatives have been extensively researched for their antitumor properties. The synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles has shown potent cytotoxicity in vitro, particularly against sensitive human breast cancer cell lines, while displaying minimal activity against nonmalignant cells. These compounds exhibit a biphasic dose-response relationship, with certain fluorinated derivatives like 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole being highlighted for their broad-spectrum antitumor activity and are the focus of pharmaceutical development (Hutchinson et al., 2001).
Prodrug Development for Enhanced Bioavailability
To address the challenges posed by the lipophilicity of these benzothiazoles, amino acid conjugation strategies have been employed to create water-soluble prodrugs. These prodrugs rapidly revert to their parent amine in vivo, maintaining the cytotoxic activity against tumor cell lines and exhibiting manageable side effects in preclinical models. This approach has improved the bioavailability and therapeutic potential of these compounds, with lysylamide prodrugs of fluorobenzothiazoles being considered for clinical evaluation (Bradshaw et al., 2002).
Mechanism of Action and DNA Interaction
The antitumor mechanism of these benzothiazoles involves the induction of cytochrome P450 CYP1A1, crucial for their specificity and activity. Studies have shown that these compounds can generate DNA adducts in sensitive tumor cells both in vitro and in vivo, indicating a direct interaction with DNA as part of their cytotoxic mechanism. This interaction and the resultant DNA damage are significant factors in their antitumor efficacy, distinguishing sensitive tumors from resistant ones (Leong et al., 2003).
Fluorescence Sensing and Imaging Applications
Beyond their antitumor applications, derivatives of this compound have been explored for their potential in fluorescence sensing and imaging. Compounds like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole have shown sensitivity to pH changes and selectivity for metal cations, making them suitable for developing fluorescent probes. This application leverages the high acidity and unique electronic structure of these compounds, offering potential in various biochemical and medical imaging contexts (Tanaka et al., 2001).
Propiedades
IUPAC Name |
3-(2-fluorophenyl)-1H-benzimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9FN2O/c14-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13(16)17/h1-8H,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIICLLACJBFIQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=O)N2C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[cyano(phenyl)methyl]piperidine-1-carboxylate](/img/structure/B2583863.png)
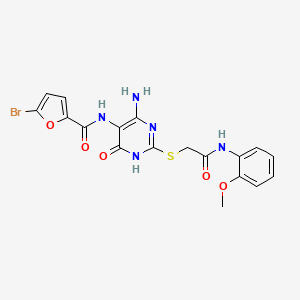
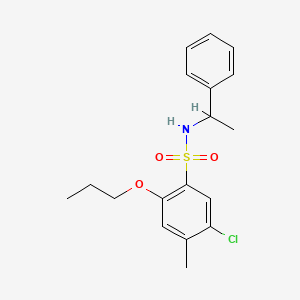
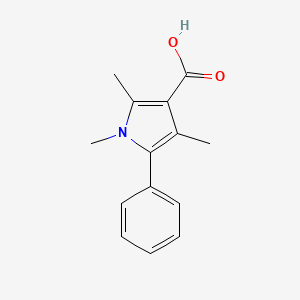
![6-[4-(6-Phenylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2583872.png)
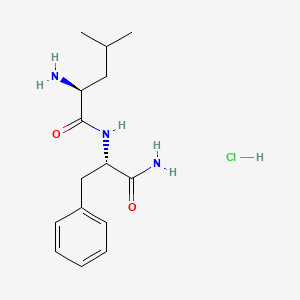
![2-[3-(anilinomethyl)-7-methyl-2-oxoquinolin-1(2H)-yl]-N-(3,5-dimethoxyphenyl)acetamide](/img/structure/B2583875.png)
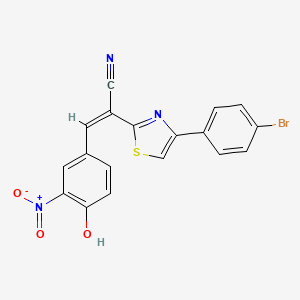
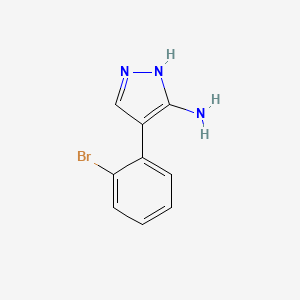
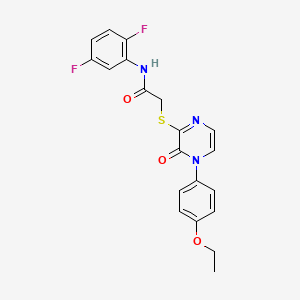
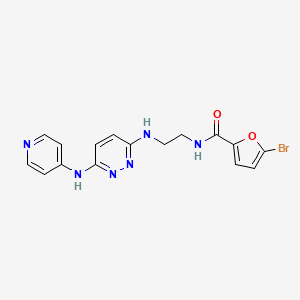
methanone](/img/structure/B2583884.png)
